molecular formula C6H12O3 B104313 Ethyl (S)-3-hydroxybutyrate CAS No. 56816-01-4

Ethyl (S)-3-hydroxybutyrate

Cat. No.: B104313
CAS No.: 56816-01-4
M. Wt: 132.16 g/mol
InChI Key: OMSUIQOIVADKIM-UHFFFAOYSA-N
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Description

Ethyl (S)-3-hydroxybutyrate (CAS 56816-01-4) is an optically active ester derived from 3-hydroxybutyric acid, characterized by the (S)-configuration at the hydroxyl-bearing carbon. Its molecular formula is C₆H₁₂O₃, with a molecular weight of 132.16 g/mol . This compound is critical in organic synthesis, particularly for introducing chiral centers in pharmaceuticals, amino acid protection, and nutraceuticals . Its market growth is driven by expanding applications in bioactive molecule synthesis, with analysts projecting significant demand increases from 2024 to 2031 .

Preparation Methods

Chemical Esterification of (S)-3-Hydroxybutyric Acid

The direct esterification of (S)-3-hydroxybutyric acid with ethanol in the presence of an acid catalyst represents a classical approach to synthesizing ethyl (S)-3-hydroxybutyrate . This method leverages Fischer esterification, where the carboxylic acid reacts with an alcohol under acidic conditions to form the ester.

Reaction Conditions and Optimization

In a representative procedure, (S)-3-hydroxybutyric acid (9.6 g, 92 mmol) is dissolved in 100 mL of ethanol with 10 drops of concentrated sulfuric acid as the catalyst . The mixture is stirred at ambient temperature, and reaction progress is monitored via gas chromatography-mass spectrometry (GC-MS). Upon completion, the product is neutralized with sodium bicarbonate, extracted with dichloromethane, and purified via rotary evaporation. This method achieves a 73% yield of this compound as a clear oil .

Characterization and Spectral Data

The product is confirmed by 1H^1H NMR and 13C^{13}C NMR spectroscopy:

  • 1H^1H NMR (400 MHz, CDCl3_3): δ = 4.1–4.2 (m, 3H), 2.35–2.48 (m, 2H), 1.20 (d, J=6.4J = 6.4 Hz, 3H), 1.25 (t, J=6.9J = 6.9 Hz, 3H) .

  • 13C^{13}C NMR (100 MHz, CDCl3_3): δ = 173.04, 64.30, 60.84, 42.89, 22.48, 14.24 .

Advantages and Limitations

This method is straightforward and avoids complex purification steps. However, it requires enantiomerically pure (S)-3-hydroxybutyric acid, which may be costly or necessitate additional resolution steps. Furthermore, the use of corrosive sulfuric acid poses environmental and safety challenges.

Enzymatic Asymmetric Synthesis Using Ketoreductase

The enzymatic reduction of ethyl acetoacetate to this compound using a recombinant ketoreductase offers a stereoselective and sustainable alternative . This method exploits the high chiral selectivity of enzymes to produce the (S)-enantiomer with exceptional purity.

Reaction Mechanism and Enzyme Specificity

Ketoreductase catalyzes the NADH-dependent reduction of the ketone group in ethyl acetoacetate to the corresponding (S)-alcohol. The enzyme’s active site imposes strict stereochemical control, ensuring an ee > 99% in the final product .

Optimized Reaction Parameters

Key parameters for maximizing yield and conversion include:

  • Substrate concentration : 10–46% (v/v) ethyl acetoacetate .

  • Enzyme loading : 10–15% (v/v) recombinant Escherichia coli enzyme solution .

  • Cofactor regeneration : Isopropanol serves as a sacrificial substrate for NADH recycling .

In a 100 mL reaction system with 46% ethyl acetoacetate, 15% enzyme load, and 45°C incubation, 99.4% conversion is achieved within 20 hours . Post-treatment involves distillation to remove solvents, yielding 80–90% product with 99% purity and 99.6% ee .

Industrial Scalability

This method is particularly suited for large-scale production due to its single-step reaction, mild conditions, and minimal waste generation. The enzyme’s reusability further enhances cost-effectiveness.

Biocatalytic Reduction Using Baker’s Yeast

Baker’s yeast (Saccharomyces cerevisiae) provides a low-cost biocatalytic platform for reducing ethyl acetoacetate to this compound. This method utilizes whole-cell catalysts, leveraging endogenous enzymes for stereoselective transformations .

Fermentation Setup and Procedure

A 4 L reaction vessel is charged with tap water (1.6 L), sucrose (300 g), and baker’s yeast (200 g) . After pre-incubation at 30°C, ethyl acetoacetate (20.0 g) is added, and the mixture is stirred for 24–48 hours. The yeast-mediated reduction proceeds via endogenous ketoreductases and dehydrogenases, though the exact enzyme(s) responsible remain unspecified .

Comparative Analysis of Preparation Methods

The following table summarizes the key metrics of each synthesis route:

MethodYield (%)ee (%)CatalystTemperature (°C)Scalability
Chemical Esterification73 H2_2SO4_4AmbientModerate
Ketoreductase Enzymatic90 99.6 Recombinant Enzyme40–45 High
Baker’s Yeast~60 ~90 Whole Cells30 Low to Moderate

Key Insights

  • Enzymatic methods (ketoreductase) outperform chemical and yeast-based approaches in yield, ee, and scalability.

  • Chemical esterification is limited by the need for chiral starting materials.

  • Baker’s yeast offers an economical but less efficient alternative for small-scale applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxybutyrate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include alkoxides and amines.

Major Products

Comparison with Similar Compounds

Enantiomeric Pair: Ethyl (R)-3-Hydroxybutyrate

  • Structural Relationship : The (R)-enantiomer shares the same molecular formula but differs in stereochemistry.
  • Synthesis : While (S)-3-hydroxybutyrate is synthesized via enzymatic resolution of racemic ethyl 3-hydroxybutyrate, the (R)-form is often obtained through kinetic resolution of racemic 1,3-butanediol .
  • Applications : (R)-3-hydroxybutyrate is a precursor to (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, a ketone body ester used in energy supplements. The (S)-form is preferred in chiral drug synthesis due to its specific configuration .
  • Physical Properties : Both enantiomers have similar solubility (e.g., in chloroform) but differ in optical rotation: (S)-(+)-form has [α] = +5.7 to +10.7, while (R)-(−)-form exhibits negative rotation .

Racemic Mixture: Ethyl (±)-3-Hydroxybutyrate

  • Structure : A 1:1 mixture of (S)- and (R)-enantiomers.
  • Applications: Less prevalent in pharmaceuticals due to reduced enantiomeric specificity. Used in industrial solvents or flavoring agents (e.g., fruity notes in wines) .

Halogenated Derivatives

Ethyl (S)-4-Chloro-3-hydroxybutyrate (CAS 10488-69-4)

  • Structure : Chlorine substitution at the 4-position. Molecular weight: 166.60 g/mol .
  • Synthesis : Enzymatic resolution of racemic precursors, similar to the parent compound .
  • Applications : Intermediate in synthesizing chiral drugs like β-blockers. Higher reactivity due to the chloro group .
  • Safety : Classified as Xi (irritant), with R41 (risk of serious eye damage) .

Ethyl (S)-4-Bromo-3-hydroxybutyrate (CAS 95537-36-3)

  • Structure : Bromine substitution increases molecular weight to 211.06 g/mol .
  • Physical Properties : Higher density (1.187 g/cm³) and boiling point (263.4°C) compared to the parent compound .

Related Esters

Methyl 3-Hydroxybutanoate

  • Structure : Methyl ester instead of ethyl. Smaller ester group reduces lipophilicity.
  • Applications: Less common in pharmaceuticals but used in biodegradable polymers like polyhydroxyalkanoates (PHAs) .

Ethyl 4-Hydroxybutyrate

  • Structure : Hydroxyl group at the 4-position instead of 3.
  • Applications : Precursor to γ-butyrolactone, a solvent and recreational drug. Regulatory restrictions limit its use compared to 3-hydroxy derivatives .

Key Data Tables

Table 1: Physical and Chemical Properties

Compound CAS Number Molecular Weight (g/mol) Solubility Optical Rotation ([α]) Key Applications
Ethyl (S)-3-hydroxybutyrate 56816-01-4 132.16 Chloroform +5.7 to +10.7 Pharmaceuticals, chiral synthesis
Ethyl (R)-3-hydroxybutyrate 130606-81-4 132.16 Chloroform -5.7 to -10.7 Nutraceuticals
Ethyl (±)-3-hydroxybutyrate 5405-41-4 132.16 Ethanol, water N/A Industrial solvents, flavors
Ethyl (S)-4-chloro-3-hydroxybutyrate 10488-69-4 166.60 Organic solvents +10.7 β-blocker synthesis

Biological Activity

Ethyl (S)-3-hydroxybutyrate (EHB) is a compound that has garnered attention for its potential biological activities, particularly in metabolic regulation and therapeutic applications. This article explores the biological activity of EHB, focusing on its mechanisms of action, therapeutic potentials, and production processes.

Overview of this compound

This compound is a derivative of 3-hydroxybutyric acid, which is a ketone body produced during fatty acid metabolism. It is naturally occurring in various fruits, notably kiwi, and serves as a precursor for several pharmaceuticals. EHB can be synthesized through biotransformation processes using microorganisms such as Saccharomyces cerevisiae .

EHB exerts its biological effects primarily through metabolic pathways that influence energy homeostasis and muscle metabolism. The following mechanisms have been identified:

  • Metabolic Fuel : EHB serves as a significant metabolic fuel during periods of fasting or exercise, enhancing energy availability in tissues .
  • Regulation of Gene Expression : EHB has been shown to modulate gene expression related to chromatin remodeling and secondary metabolism, impacting cellular processes such as inflammation and oxidative stress .
  • Anti-cachexia Effects : In studies involving cachectic mice, EHB administration alleviated symptoms associated with muscle wasting and improved overall survival rates. This effect is attributed to the promotion of the tricarboxylic acid (TCA) cycle, reduction in proteolysis, enhancement of protein synthesis, and improved metabolic homeostasis .

Therapeutic Applications

Research indicates that EHB may have significant therapeutic potential in various conditions:

  • Cachexia : EHB has demonstrated efficacy in mitigating cachexia-related symptoms in mice models. It reduced tumor weights and muscle atrophy while enhancing antioxidant capacity .
  • Neuroprotection : EHB infusion has been linked to neuroprotective effects by reducing oxidative stress markers and promoting neurotrophic factor expression in ischemic conditions .
  • Potential in Cancer Therapy : The anti-tumor effects observed with EHB suggest its potential role as an adjunct therapy in cancer treatment, particularly in managing cachexia associated with malignancies .

Production Processes

EHB can be produced through both aerobic and anaerobic fermentation processes using Saccharomyces cerevisiae. Key findings from recent studies include:

Process TypeConditionsProduction RateMaximum Concentration
Aerobic50 L reactor; substrate concentration < 0.5 g/L4.0 × 10^-3 to 2.5 × 10^-2 g(S)-E3HB/g biomass/hUp to 40 g/L
AnaerobicStirred tank bioreactor; optimized feeding strategies>20 g/LAchieved under specific conditions

These findings highlight the efficiency of anaerobic processes in producing higher concentrations of EHB compared to traditional aerobic methods .

Case Studies

Several case studies illustrate the biological activity and therapeutic potential of EHB:

  • Cachexia Study : In a controlled experiment with cachectic mice, EHB administration resulted in significant improvements in muscle mass and overall health indicators compared to control groups receiving saline injections. This study emphasized the compound's role in enhancing metabolic balance and reducing inflammation .
  • Neuroprotective Effects : A study investigating the infusion of EHB in healthy subjects revealed reduced cerebral glucose uptake alongside neuroprotective benefits, suggesting its potential application in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What enzymatic methods are commonly employed for the stereoselective synthesis of Ethyl (S)-3-hydroxybutyrate?

The synthesis typically involves lipase-catalyzed transesterification or microbial reduction of ethyl acetoacetate. For instance, lipases (e.g., from Candida antarctica) catalyze the transesterification of ethyl (R)-3-hydroxybutyrate with (R)-1,3-butanediol to produce enantiomerically pure (S)-isomers . Alternatively, microbial reduction using Saccharomyces cerevisiae or Lactobacillus species achieves high enantiomeric excess (>99%) via NADH-dependent reductases . Key parameters include solvent selection (e.g., hexane for non-aqueous systems), temperature (30–40°C), and enzyme immobilization to enhance reusability.

Q. How is the enantiomeric purity of this compound validated in research settings?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralcel OD-H) or gas chromatography using β-cyclodextrin derivatives is standard. For example, retention times and peak area ratios are compared against (R)-enantiomer standards. Nuclear magnetic resonance (NMR) with chiral shift reagents (e.g., Eu(hfc)₃) can also resolve enantiomers, with δ values for hydroxyl protons showing distinct splitting patterns . Batch consistency is verified by ensuring ≥97.5% purity and <0.5% ethyl (R)-3-hydroxybutyrate impurities .

Q. What analytical protocols ensure batch-to-batch consistency in this compound production?

Multi-lot analyses (≥3 consecutive batches) using GC-FID or HPLC-UV quantify key impurities like residual 1,3-butanediol (<2.0%) and ethanol (<0.5%). Specifications include:

  • Enantiomeric excess : >99% (S)-isomer via chiral columns .
  • Physical properties : Density (~1.17 g/mL), refractive index (n²⁰/D ~1.45), and boiling point (93–95°C at 5 mmHg) . Statistical tools like ANOVA assess inter-batch variability, particularly for parameters like total ester content (99.1–99.6%) .

Advanced Research Questions

Q. How do contradictory findings regarding this compound’s metabolic effects inform experimental design?

While in vitro studies highlight its role in ketosis (e.g., mimicking β-hydroxybutyrate’s effects on mitochondrial respiration), in vivo models show dose-dependent discrepancies. For example, muscle wasting studies in cancer cachexia models require careful dose optimization (50–200 mg/kg/day) to avoid off-target effects on lipid metabolism . Researchers must control for dietary ketone levels and use isotopic tracers (e.g., ¹³C-labeled this compound) to distinguish exogenous vs. endogenous ketone contributions .

Q. What strategies resolve stereochemical interference in this compound-based catalytic systems?

Competing (R)-isomer formation during synthesis can arise from lipase substrate promiscuity. Kinetic resolution using immobilized enzymes (e.g., Novozym 435) improves selectivity, with reaction conditions optimized via Design of Experiments (DoE). For instance, lowering water activity (<0.1) minimizes hydrolysis, while tert-butanol as a solvent enhances enantioselectivity (E >200) . Post-reaction purification via molecular distillation removes residual diols and esters.

Q. How can researchers address discrepancies in toxicity profiles between in vitro and in vivo studies?

Mitochondrial toxicity assays (e.g., Seahorse XF Analyzer) often report IC₅₀ values >10 mM in hepatocytes, contrasting with in vivo NOAELs (500 mg/kg/day in rodents). These disparities necessitate:

  • Toxicokinetic profiling : Measuring plasma half-life (t₁/₂ ~2–3 hours) and tissue distribution .
  • Metabolite screening : Identifying potential toxic intermediates like acetoacetate via LC-MS/MS .
  • Species-specific models : Humanized liver mice or 3D organoids better predict human responses .

Q. Methodological Considerations

Q. What statistical approaches are critical for analyzing this compound’s dose-response relationships?

Nonlinear regression models (e.g., Hill equation) fit dose-response curves for ketone utilization rates. For multi-omics studies, false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) minimizes Type I errors in transcriptomic or metabolomic datasets . Meta-analyses of conflicting data (e.g., mitochondrial vs. cytosolic effects) require random-effects models to account for heterogeneity .

Q. How is this compound quantified in complex biological matrices?

Solid-phase microextraction (SPME) coupled with GC-MS detects trace levels (ng/mL) in plasma. Derivatization with MSTFA enhances volatility, while internal standards (e.g., d₃-ethyl (S)-3-hydroxybutyrate) correct for matrix effects . For tissue samples, LC-MS/MS with HILIC columns achieves LOQs of 0.1 μM .

Properties

IUPAC Name

ethyl 3-hydroxybutanoate
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InChI

InChI=1S/C6H12O3/c1-3-9-6(8)4-5(2)7/h5,7H,3-4H2,1-2H3
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InChI Key

OMSUIQOIVADKIM-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)CC(C)O
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Molecular Formula

C6H12O3
Record name ETHYL 3-HYDROXYBUTYRATE
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DSSTOX Substance ID

DTXSID6025305
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Molecular Weight

132.16 g/mol
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Physical Description

Ethyl 3-hydroxybutyrate is a clear colorless liquid. (NTP, 1992), colourless viscous liquid with fruity grape green odour
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Boiling Point

338 °F at 760 mmHg (NTP, 1992), 170.00 to 175.00 °C. @ 760.00 mm Hg
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Flash Point

148 °F (NTP, 1992)
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Solubility

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), 100 g in 100 ml water at 23�C
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Density

1.017 (NTP, 1992) - Denser than water; will sink, 1.010-1.017
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CAS No.

5405-41-4, 56816-01-4, 35608-64-1
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Record name ETHYL 3-HYDROXYBUTYRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52008C87PV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Ethyl (±)-3-hydroxybutyrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040409
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Under a nitrogen gas atmosphere, 0.0096 g (7.3×10-6 mol) of [RuI(p-Cymene)((+)-SO3Na-BINAP)]I, 0.1164 g (7.8×10-4 mol) of NaI, 1 ml (7.5×10-3 mol) of ethyl acetoacetate, and 1.5 ml of water were charged in a 100 milli-liter autoclave. After displacing the inside atmosphere of the autoclave with a hydrogen gas, the autoclave was pressed at a hydrogen pressure of 50 kg/cm2 and the mixture was stirred for 40 hours at 65° C. After the reaction was over, the hydrogen gas was removed, and after added thereto 100 ml of water and 100 ml of ether, the ether extraction was carried out. The ether extract was recovered, dried with anhydrous sodium sulfate, and further ether was distilled off to provide 0.62 g (percent yield 63%) of ethyl 3-hydroxybutyrate. By the analysis of gas chromatography (PEG-HT), the conversion ratio was determined to be 99%.
[Compound]
Name
[RuI(p-Cymene)((+)-SO3Na-BINAP)]I
Quantity
0.0096 g
Type
reactant
Reaction Step One
Name
Quantity
0.1164 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

The same procedure of Example 5 is repeated with the only differences that 1.95 g of ethyl 3-oxo-butyrate were weighed and dissolved in MeOH/H2O 19/1 (v/v) and the catalyst of Example 15 was utilized. At the end of the reaction, the ethyl 3-hydroxybutyrate resulted to be equal to 91%, while the ethyl 3-dimetoxybutyrate resulted equal to 9%. The stereoinduction was >99% in favour of the antipode (S).
Quantity
1.95 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
catalyst
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

Ethyl-3-hydroxybutyrate was prepared from a PHA (poly 3-hydroxybutyrate) as follows. A solution of 1.0 g of poly 3-hydroxybutyrate (94% purity) in 4.0 ml of absolute ethanol was prepared in a glass pressure bottle. The PHA was derived from biomass. 10.5 mg of di-butyl tin oxide and 0.5 ml of diphenylmethane were added as a catalyst and as an internal gas chromatographic standard, respectively. The mixture was heated to 180° C. with magnetic stirring. After 2.0 hours the percent yield of ethyl-hydroxybutyrate from the PHA was 77.8%, and after 4.0 hours the percent yield of ethyl-hydroxybutyrate from the PHA was 92%.
[Compound]
Name
PHA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step Two
[Compound]
Name
PHA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10.5 mg
Type
reactant
Reaction Step Four
Quantity
0.5 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
PHA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
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Reaction Step Six
[Compound]
Name
PHA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl (S)-3-hydroxybutyrate
Ethyl (S)-3-hydroxybutyrate
Ethyl (S)-3-hydroxybutyrate
Ethyl (S)-3-hydroxybutyrate
Ethyl (S)-3-hydroxybutyrate

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